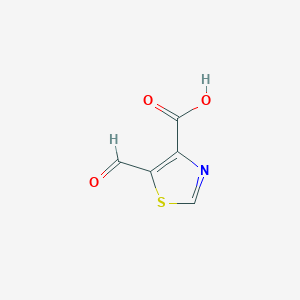

5-Formylthiazole-4-carboxylic acid

Description

Contextualization within Heterocyclic Chemistry Research

Thiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom. jchemrev.comnih.gov This structural motif is a cornerstone in heterocyclic chemistry and is found in numerous natural products, including vitamin B1 (thiamine), and a vast number of synthetic compounds. eurekaselect.com The thiazole (B1198619) ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov The chemical reactivity of the thiazole ring allows for various substitutions, enabling the fine-tuning of the physicochemical properties of its derivatives. pharmaguideline.com 5-Formylthiazole-4-carboxylic acid is a bifunctional thiazole derivative, and its importance lies in the synthetic versatility offered by its aldehyde and carboxylic acid moieties. drugbank.com

Significance in Medicinal and Agrochemical Discovery Initiatives

The thiazole nucleus is a key component in a multitude of commercially available drugs and agrochemicals. eurekaselect.com Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govrsc.org In the agrochemical sector, thiazole-containing compounds are utilized as fungicides, herbicides, and plant growth regulators. acs.orgchemimpex.com The presence of both a formyl and a carboxylic acid group on the thiazole ring of this compound provides two reactive handles for the construction of diverse molecular libraries, making it a valuable starting material in the search for new bioactive compounds. chemimpex.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-1-3-4(5(8)9)6-2-10-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVHOXXHGACDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Formylthiazole 4 Carboxylic Acid and Analogues

Strategic Precursors and Starting Materials in Thiazole (B1198619) Scaffold Construction

The synthesis of the core thiazole ring is the foundational step upon which the target molecule, 5-Formylthiazole-4-carboxylic acid, is built. The most prevalent and historically significant method is the Hantzsch thiazole synthesis . bepls.comresearchgate.netnih.gov This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. bepls.comnih.gov The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring by choosing appropriately substituted starting materials. bepls.com

Beyond the classical Hantzsch approach, several other strategies have been developed to construct the thiazole nucleus. These alternative methods often aim to avoid the use of toxic haloketones and expand the diversity of accessible thiazole derivatives. bepls.com For instance, thiazoles can be prepared from the reaction of thioamides or thioureas with a range of substrates, including ketones, α-diazoketones, and β-keto esters. bepls.comresearchgate.net

A notable one-pot method involves the reaction of ethyl 2-chloroacetoacetate with formamide (B127407) in the presence of phosphorus pentasulfide to yield ethyl 4-methylthiazole-5-carboxylate, a key precursor for related analogues. chemicalbook.com Another innovative approach utilizes L-cysteine hydrochloride and formaldehyde (B43269) as starting materials, which undergo condensation and esterification, followed by oxidation to form a thiazole-4-carboxylate derivative. google.com Modern copper-catalyzed methods, such as the condensation of oximes, anhydrides, and potassium thiocyanate, also provide an efficient route to the thiazole core. nih.govorganic-chemistry.org

The table below summarizes key starting materials for thiazole ring construction.

| Starting Material 1 | Starting Material 2 | Method | Reference |

| α-Halocarbonyl compounds | Thioamides/Thioureas | Hantzsch Synthesis | bepls.comnih.gov |

| Ethyl 2-chloroacetoacetate | Formamide/P4S10 | One-pot condensation | chemicalbook.com |

| L-cysteine hydrochloride | Formaldehyde | Multi-step synthesis | google.com |

| Oximes | Anhydrides & KSCN | Copper-catalyzed condensation | nih.govorganic-chemistry.org |

Targeted Functional Group Transformations for Formyl and Carboxylic Acid Moiety Introduction

Once the thiazole scaffold is in place, the introduction of the formyl and carboxylic acid groups at the C5 and C4 positions, respectively, requires precise and selective chemical transformations.

Oxidation Pathways for Aldehyde Generation from Alcohol Precursors

A common strategy to introduce the formyl group at the C5 position is through the oxidation of a corresponding primary alcohol, such as 4-methyl-5-(hydroxymethyl)thiazole. This transformation is a critical step in the synthesis of many aldehyde-containing heterocycles. nih.gov The selective oxidation of a primary alcohol to an aldehyde can be challenging, as over-oxidation to a carboxylic acid is a frequent side reaction. nih.gov

To control this process, specific oxidizing agents are employed. Milder reagents are generally preferred to stop the oxidation at the aldehyde stage. libretexts.org

Key Oxidation Reagents:

Pyridinium chlorochromate (PCC): A widely used reagent that effectively oxidizes primary alcohols to aldehydes with minimal over-oxidation. libretexts.orgchemguide.co.uk

Dess-Martin Periodinane (DMP): A modern alternative to chromium-based reagents, known for its mild reaction conditions, high yields, and operational simplicity. libretexts.org

Manganese Dioxide (MnO₂): A classic reagent particularly effective for oxidizing allylic and benzylic alcohols, and has been successfully used for the oxidation of hydroxymethylthiazole derivatives. google.comnih.gov

TEMPO-based systems: (2,2,6,6-Tetrachloro-1-piperidinyloxy) and its derivatives are catalytic oxidants used with a stoichiometric co-oxidant (like sodium hypochlorite) to cleanly convert primary alcohols to aldehydes. nih.govorganic-chemistry.org

The choice of oxidant depends on the specific substrate and the desired reaction conditions, with modern methods favoring less toxic and more selective reagents like DMP and catalytic TEMPO systems. libretexts.orgorganic-chemistry.org

Reduction Strategies for Carboxylic Acid Derivatives to Formyl Group

An alternative and highly effective route to the formyl group involves the partial reduction of a carboxylic acid derivative, such as an acid chloride or an ester. This approach is particularly valuable when the carboxylic acid functionality is more readily accessible than the corresponding alcohol.

A prominent example is the Rosenmund reduction , which has been adapted for thiazole chemistry. Specifically, 4-methyl-5-formylthiazole can be prepared in good yield via the palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.govresearchgate.net This method is noted for being more environmentally friendly and suitable for larger-scale production compared to reductions using metal hydrides like LiAlH₄ or NaBH₄. nih.gov

The reaction is typically carried out by bubbling hydrogen gas through a solution of the acid chloride and the Pd/BaSO₄ catalyst in a high-boiling solvent like xylene at elevated temperatures. nih.gov

More recent developments in this area include nickel-catalyzed reductions. Carboxylic acids can be converted to S-2-pyridyl thioesters, which are then reduced to aldehydes using an air-stable nickel pre-catalyst and a silane (B1218182) reductant under mild conditions. rsc.org

Ester Saponification and Carboxylic Acid Formation

The introduction of the C4-carboxylic acid is frequently achieved by the hydrolysis of a corresponding ester, a reaction commonly known as saponification. masterorganicchemistry.com This process involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in an aqueous or mixed aqueous-organic solvent system. google.commasterorganicchemistry.com

The mechanism proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as a leaving group. youtube.com A key feature of saponification is its irreversibility under basic conditions. The carboxylic acid formed is immediately deprotonated by the basic alkoxide, creating a carboxylate salt and an alcohol. masterorganicchemistry.comyoutube.com This acid-base step is thermodynamically favorable and drives the reaction to completion. masterorganicchemistry.com To obtain the final carboxylic acid, a subsequent acidification step (workup) with a mineral acid like HCl is required to protonate the carboxylate salt. google.comyoutube.com

This method has been successfully applied to synthesize thiazole-4-carboxylic acid from its methyl or ethyl ester precursor. google.comnih.gov

Catalytic Systems and Reaction Optimization in Thiazole Synthesis

Modern organic synthesis relies heavily on catalytic systems to improve efficiency, selectivity, and sustainability. In the context of thiazole synthesis, palladium-based catalysts are particularly prominent.

Palladium-Catalyzed Hydrogenation and Coupling Reactions

Palladium catalysts are central to several key transformations in the synthesis of this compound and its analogues.

Hydrogenation: As previously discussed, the palladium-catalyzed hydrogenation of a thiazole-5-carboxylic acid chloride is a crucial method for generating the 5-formyl group. nih.gov The use of a poisoned catalyst, such as Pd/BaSO₄ (the Lindlar or Rosenmund catalyst), is essential to prevent the over-reduction of the newly formed aldehyde to an alcohol. nih.govresearchgate.net

Coupling Reactions: Palladium catalysts are masters of carbon-carbon bond formation, enabling the complex functionalization of the thiazole ring.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds by coupling an organohalide with an organoboron compound. mdpi.com It has been used to synthesize highly complex molecules containing thiazole units by reacting bromo-thiazole derivatives with various boronic acids or esters. nih.govmdpi.com These reactions typically employ a palladium catalyst like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable ligand (e.g., Xantphos) and a base. nih.govmdpi.com

Direct C-H Arylation: More advanced methods bypass the need to pre-functionalize one of the coupling partners and instead directly activate a C-H bond on the thiazole ring. Palladium catalysis can achieve the regioselective arylation at the C2, C4, or C5 positions of thiazole, with the outcome controlled by the specific choice of catalyst, ligand, and base. nih.gov This provides a streamlined approach to building complex, substituted thiazole scaffolds. nih.gov

The table below highlights the application of palladium catalysts in thiazole synthesis.

| Reaction Type | Thiazole Substrate | Reagent | Catalyst System | Product Functional Group | Reference |

| Hydrogenation | Thiazole-5-carboxylic acid chloride | H₂ | Pd/BaSO₄ | 5-Formyl | nih.govresearchgate.net |

| Suzuki Coupling | Bromo-thiazole derivative | Boronic acid/ester | Pd(dppf)Cl₂ or Pd(OAc)₂/Ligand | C-C coupled substituent | nih.govmdpi.com |

| C-H Arylation | Thiazole | Aryl halide | Pd catalyst/Ligand | C-Aryl substituent | nih.gov |

N-Oxyl Compound-Catalyzed Oxidation Processes

The selective oxidation of a primary alcohol, such as a hydroxymethyl group, to an aldehyde without over-oxidation to a carboxylic acid is a fundamental challenge in organic synthesis. N-oxyl compounds, most notably 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO), have emerged as highly efficient catalysts for such transformations. These processes are valued for their mild reaction conditions and high selectivity, making them suitable for complex molecules bearing sensitive functional groups.

The catalytic cycle of a TEMPO-based oxidation typically involves the oxidation of TEMPO to the active N-oxoammonium ion by a stoichiometric co-oxidant (e.g., sodium hypochlorite (B82951) or diacetoxyiodobenzene). This N-oxoammonium ion is the key oxidizing species that converts the alcohol to the corresponding aldehyde. In the process, the N-oxoammonium ion is reduced to the hydroxylamine (B1172632) form, which is then re-oxidized back into the catalytic cycle.

While direct literature on the TEMPO-catalyzed oxidation of 5-(hydroxymethyl)thiazole-4-carboxylic acid to this compound is specific, the general applicability of this methodology is well-established for a wide range of alcohols. For instance, copper/TEMPO catalyst systems have been extensively studied for the aerobic oxidation of alcohols. nih.gov These systems can efficiently oxidize primary alcohols to aldehydes with high yields. nih.gov The mechanism involves a copper(I) complex that activates molecular oxygen, facilitating the regeneration of the active TEMPO-oxoammonium species. nih.gov

The reactivity of TEMPO with thiazole-containing molecules has been documented. For example, in controlled experiments for the oxidation of 4-carboxylate thiazolines to the corresponding thiazoles, TEMPO was utilized as a radical scavenger to probe the reaction mechanism. researchgate.net This indicates compatibility and reactivity within the thiazole system. The general conditions for a TEMPO-catalyzed oxidation are presented in the table below.

| Catalyst System | Substrate | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Cu(I)/TEMPO/NMI | Primary Alcohols | Aldehydes | O2 or Air, Room Temperature | nih.gov |

| TEMPO/NaOCl | Primary Alcohols | Aldehydes | CH2Cl2/H2O, KBr (additive), 0 °C to RT | General Knowledge |

Regioselective Synthesis Approaches

The regioselective construction of the thiazole core is paramount for obtaining the desired substitution pattern, such as the 5-formyl-4-carboxylic acid arrangement. The Hantzsch thiazole synthesis, first reported in 1887, is the most classical and widely employed method. It involves the condensation of an α-halocarbonyl compound with a thioamide. However, when using unsymmetrical reagents, the Hantzsch synthesis can lead to a mixture of regioisomers, posing a significant challenge for regiocontrol.

Research has shown that the regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. For example, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively in neutral solvents. rsc.orgrsc.org However, conducting the reaction under acidic conditions can alter the outcome, producing mixtures of the aforementioned product and the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.orgrsc.org The ratio of these isomers is dependent on the specific acid used, the reaction temperature, and the structure of the starting materials. rsc.org This provides a handle to control the regiochemical outcome of the cyclization.

To overcome the limitations of the classical Hantzsch synthesis and to provide more reliable regiocontrol, modern catalytic methods have been developed. One such approach involves the chemo- and stereoselective cyclization of propargyl alcohols with thioamides using alkaline earth catalysts, such as Calcium(II) triflate (Ca(OTf)₂). acs.org This method proceeds via an intramolecular, regioselective 5-exo dig cyclization of an allene (B1206475) intermediate, which is formed from the reaction of the thioamide with the activated propargyl alcohol. acs.org This strategy offers a high degree of regioselectivity, leading to specifically substituted thiazoles that might be difficult to access through traditional means. acs.org

The table below summarizes key aspects of these regioselective approaches.

| Method | Reactants | Key Feature for Regiocontrol | Typical Product | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thioamide | Reaction pH (neutral vs. acidic) influences the position of the substituent from the thiourea. | Substituted Thiazoles | rsc.org, rsc.org |

| Catalytic Cyclization | Propargyl Alcohol + Thioamide | Catalyst-mediated (e.g., Ca(OTf)2) 5-exo dig cyclization of an allene intermediate. | Substituted Thiazoles | acs.org |

Chemical Reactivity and Derivatization Studies of 5 Formylthiazole 4 Carboxylic Acid

Electrophilic and Nucleophilic Transformations of the Formyl Group

The aldehyde functional group in 5-formylthiazole-4-carboxylic acid is a key site for various chemical modifications, including condensation reactions, selective oxidation, and selective reduction.

Condensation Reactions with Nitrogen-Containing Nucleophiles

Condensation reactions involve the combination of two or more molecules to form a single molecule, often with the elimination of a small molecule like water. libretexts.org In the context of this compound, the formyl group can react with nitrogen-containing nucleophiles, such as amines, to form amides. libretexts.orghighfine.com This type of reaction, known as amidation, is a fundamental process in organic synthesis. libretexts.orglookchemmall.com The reaction between a carboxylic acid and an amine is an equilibrium process, which can be driven towards the product side by using an excess of one reactant or by removing the water formed during the reaction. highfine.com

For instance, the reaction of ammonia (B1221849) with a carboxylic acid leads to the formation of an amide, though this reaction is typically slow at room temperature. libretexts.org In biological systems, enzymes catalyze this amide formation. libretexts.org The carbon-nitrogen covalent bond formed in these reactions is known as a peptide bond or an amide bond. libretexts.org

| Reactant 1 | Reactant 2 (Nitrogen-Containing Nucleophile) | Product Type | Key Bond Formed |

|---|---|---|---|

| Carboxylic Acid | Amine | Amide | Peptide/Amide Bond |

| Amino Acid | Amino Acid | Dipeptide | Peptide/Amide Bond |

Selective Oxidation of the Aldehyde to Carboxylic Acid

The aldehyde group of this compound can be selectively oxidized to a second carboxylic acid group, yielding thiazole-4,5-dicarboxylic acid. This transformation is a critical step in the synthesis of various valuable chemical compounds. researchgate.net Biocatalytic methods, utilizing aldehyde dehydrogenases (ALDHs), offer a high degree of chemoselectivity for this oxidation, leaving other functional groups like hydroxyls, alkenes, and even the thiazole (B1198619) ring's nitrogen and sulfur atoms untouched. nih.gov These enzymatic reactions are typically performed in a buffered aqueous solution at a controlled pH and temperature. nih.gov

Another approach involves the use of metal-based catalysts. For example, a copper/cerium oxide catalyst has been shown to effectively oxidize 5-(hydroxymethyl)furfural to 5-formyl-2-furancarboxylic acid with high selectivity in water, using oxygen as the oxidant. researchgate.net This suggests the potential for similar catalytic systems to be applied to the oxidation of this compound.

Selective Reduction of the Aldehyde to Alcohol

The formyl group can be selectively reduced to a primary alcohol, affording 5-(hydroxymethyl)thiazole-4-carboxylic acid. This transformation can be achieved using various reducing agents. For instance, ammonia borane (B79455) in water is a non-toxic and environmentally friendly reagent that can chemoselectively reduce aldehydes and ketones to their corresponding alcohols. rsc.org This method is compatible with a range of functional groups, including esters, nitro groups, and cyano groups. rsc.org

Catalytic hydrogenation is another effective method. For example, 4-methyl-5-formylthiazole has been successfully synthesized by the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.gov While this example involves the reduction of an acyl chloride to an aldehyde, similar catalytic systems can be adapted for the reduction of aldehydes to alcohols. Reagents like lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are also commonly used for the reduction of aldehydes. youtube.com LiAlH₄ is a powerful reducing agent capable of reducing both aldehydes and ketones, while NaBH₄ is a milder and more selective reagent. youtube.comlibretexts.org

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another versatile handle for chemical modification, enabling esterification, amidation, and the formation of acyl halide derivatives.

Esterification and Amidation Reactions

Esterification is a condensation reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orgmasterorganicchemistry.com This reaction, known as Fischer esterification, is reversible and can be driven to completion by using a large excess of the alcohol or by removing the water that is formed. masterorganicchemistry.comlibretexts.org Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

Amidation , as previously mentioned, involves the reaction of the carboxylic acid with an amine. libretexts.org While direct amidation by heating an ammonium (B1175870) carboxylate salt is possible, it requires high temperatures. libretexts.org A more common and milder approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org Boric acid has also emerged as a green and efficient catalyst for the direct amidation of carboxylic acids. orgsyn.org

| Transformation | Reagents/Catalysts | Notes |

|---|---|---|

| Esterification | Alcohol + Strong Acid (e.g., H₂SO₄, TsOH, HCl) | Fischer Esterification, reversible. masterorganicchemistry.comlibretexts.org |

| DCC + DMAP | Steglich Esterification, good for acid-sensitive substrates. commonorganicchemistry.com | |

| Thionyl chloride (SOCl₂) followed by alcohol | Two-step process via an acid chloride intermediate. commonorganicchemistry.com | |

| Amidation | Amine + Heat | Direct reaction, requires high temperatures. libretexts.org |

| Amine + Coupling Agent (e.g., DCC, Boric Acid) | Milder reaction conditions. libretexts.orgorgsyn.org |

Formation of Acyl Halide Derivatives

Carboxylic acids can be converted to more reactive acyl halides, which are valuable intermediates for the synthesis of other carboxylic acid derivatives like esters and amides. chemistry.coachlibretexts.orgpressbooks.pub The most common method for preparing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchemguide.co.uk This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is converted into a better leaving group. libretexts.orglibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk

Other reagents that can be used to form acyl chlorides include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk The choice of reagent can depend on the desired reaction conditions and the byproducts formed.

Electrophilic Substitution Reactions of the Thiazole Heterocycle

The reactivity of an aromatic or heteroaromatic ring towards electrophilic substitution is fundamentally governed by the electron density of the ring system and the nature of the substituents it bears. numberanalytics.commasterorganicchemistry.com In its unsubstituted form, the thiazole ring can undergo electrophilic substitution, typically favoring the C5 position due to the electronic influence of the nitrogen and sulfur heteroatoms. numberanalytics.comchemicalbook.com However, the specific case of this compound presents a significantly different reactivity profile.

The thiazole ring in this compound is substituted with two powerful electron-withdrawing groups: a formyl group (-CHO) at the C5 position and a carboxylic acid group (-COOH) at the C4 position. Both of these functional groups are known to be strongly deactivating towards electrophilic aromatic substitution. youtube.comnumberanalytics.com They withdraw electron density from the thiazole ring through both inductive and resonance effects, making the ring electron-poor and therefore less nucleophilic. numberanalytics.comegpat.com This pronounced deactivation makes the ring significantly less susceptible to attack by electrophiles. numberanalytics.com Consequently, standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, which readily occur on activated or even simple aromatic rings, are expected to be very difficult to achieve on the this compound scaffold and would likely require harsh reaction conditions. numberanalytics.com

The only available position for substitution on the thiazole ring is C2. However, the combined deactivating effect of the ortho-formyl and meta-carboxyl groups (relative to the C2 position) renders this position highly electron-deficient and unlikely to react with common electrophiles under standard conditions.

| Reaction | Typical Reagents | Predicted Reactivity with this compound | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Very low to none | Severe ring deactivation by -CHO and -COOH groups. |

| Halogenation | Br₂ / FeBr₃ | Very low to none | Ring is too electron-poor to be polarized by the halogen/Lewis acid complex. |

| Sulfonation | Fuming H₂SO₄ | Very low to none | Requires a highly nucleophilic ring; conditions are too harsh. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction | Strongly deactivated rings are unreactive to Friedel-Crafts conditions. |

Ring-Chain Tautomerism Considerations

A significant structural feature of molecules that contain a carboxylic acid and an aldehyde group in an ortho-relationship is the potential to exist in a state of equilibrium between two tautomeric forms: an open-chain form and a cyclic hemiacetal (or lactol) form. This phenomenon, known as ring-chain tautomerism, is well-documented for ortho-formyl (hetero)aromatic carboxylic acids. mdpi.combibliocommons.com The equilibrium involves the intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group onto the electrophilic carbonyl carbon of the aldehyde.

For this compound, this equilibrium would exist between the aldehyde-acid form and its cyclic tautomer, a furo[3,4-d]thiazole derivative. While direct spectroscopic studies on this specific compound are not widely published, valuable insights can be drawn from closely related structures. For instance, a study on 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, which has an identical ortho-formyl-carboxylic acid arrangement, found that the compound exists as a mixture of both tautomers in solution. doaj.org According to ¹H NMR analysis of this triazole analog, the open-chain (free acid) form predominated, with the cyclic hemiacetal form accounting for approximately 20% of the mixture in solution. doaj.org This suggests that this compound is also likely to exhibit a similar tautomeric equilibrium, favoring the open-chain structure but with a measurable population of the cyclic lactol form.

The existence of this equilibrium can be investigated using spectroscopic methods, primarily NMR and IR spectroscopy. rsc.orgscispace.com The ¹H NMR spectrum would be expected to show distinct signals for both the aldehydic proton (-CHO) of the open form and the hemiacetal proton (-CH(OH)-) of the cyclic form. Similarly, the IR spectrum might display carbonyl stretching frequencies for the aldehyde, the carboxylic acid, and the lactone-like cyclic structure.

| Tautomeric Form | Structure | Key Expected Spectroscopic Features (¹H NMR) |

|---|---|---|

| Open-Chain (Aldehyde-Acid) |  | Signal for aldehydic proton (~9-10 ppm) Signal for carboxylic acid proton (>10 ppm, broad) |

| Cyclic (Lactol/Hemiacetal) |  | Signal for hemiacetal proton (~6-7 ppm) Signal for hemiacetal hydroxyl proton |

Note: The images in the table are representative structures for illustrative purposes.

Applications in the Synthesis of Bioactive Compounds

As a Precursor to Novel Antimicrobial Agents

The thiazole (B1198619) scaffold is a core component of many antimicrobial agents. jchemrev.comnih.govnih.gov The ability to derivatize both the formyl and carboxylic acid groups of this compound allows for the creation of a wide range of structures that can be screened for antibacterial and antifungal activity. For example, the formyl group can be converted into a hydrazone, a structural motif known to be present in many antimicrobial compounds. nih.gov Similarly, the carboxylic acid can be converted into a series of amides, another common feature in bioactive molecules. nih.govdigitellinc.com

In the Development of Kinase Inhibitors

Protein kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. rsc.orgresearchgate.net The thiazole ring is a prominent scaffold in many kinase inhibitors. nih.govtandfonline.comresearchgate.net The development of novel kinase inhibitors often involves the synthesis of libraries of related compounds to explore structure-activity relationships. This compound is an ideal starting point for such endeavors, as its two functional groups can be used to append different chemical moieties that can interact with the various binding pockets of a target kinase.

Table 2: Thiazole-Based Kinase Inhibitors

| Kinase Inhibitor | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Dasatinib | Multiple kinases including BCR-ABL and Src family kinases | Cancer (Leukemia) |

| Dabrafenib | BRAF kinase | Cancer (Melanoma) |

Role in the Synthesis of Plant Growth Regulators

Thiazole derivatives have found applications in agriculture as herbicides and fungicides. acs.orgnih.gov The development of new agrochemicals is an ongoing process to address issues such as resistance and to improve efficacy and environmental profiles. The synthetic versatility of this compound allows for its use in creating novel compounds that could potentially act as plant growth regulators, either by promoting growth or by acting as selective herbicides. google.com

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. dntb.gov.ua By calculating the electron density, DFT can predict various molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The electronic properties of thiazole (B1198619) derivatives are significantly influenced by the nature and position of substituents on the thiazole ring. For instance, studies on various thiazole-containing compounds have demonstrated that the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy gap. mdpi.comacs.org A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. dntb.gov.ua

In the case of 5-Formylthiazole-4-carboxylic acid, the formyl (-CHO) and carboxylic acid (-COOH) groups, both being electron-withdrawing, are expected to significantly influence the electronic distribution and reactivity of the thiazole ring. DFT calculations can precisely model these effects. For example, a DFT study on thiazole azo dyes revealed that the incorporation of different donor and acceptor moieties altered the electronic and optical properties of the molecules. mdpi.com Similar principles apply to this compound, where the interplay between the electron-withdrawing substituents and the thiazole ring dictates its electronic behavior.

Table 1: Representative DFT-Calculated Properties of Substituted Thiazoles

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiazole Azo Dye A | - | - | - |

| Thiazole Azo Dye B | - | - | - |

| Thiazole Azo Dye C | - | - | - |

| TCAH8 (Thiazole-based Hydrazone) | - | - | 3.595 |

| TCAH1-TCAH7 (Thiazole-based Hydrazones) | - | - | 3.932 - 4.123 |

Note: Specific values for this compound are not publicly available and would require dedicated computational studies. The data presented is from related thiazole derivatives to illustrate the utility of DFT calculations. mdpi.comacs.org

Molecular Dynamics Simulations in Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua In the context of drug discovery, MD simulations are invaluable for understanding the interactions between a ligand, such as this compound, and its biological target, typically a protein or enzyme. dntb.gov.uaacs.org These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that occur upon binding. acs.org

For thiazole-containing compounds, MD simulations have been employed to investigate their potential as inhibitors of various enzymes. For example, MD simulations have been used to study the stability of thiazole derivatives within the active site of DNA gyrase B and to understand the interactions of thiazolidine-4-carboxylic acid derivatives with influenza neuraminidase. mdpi.comnih.gov These studies often analyze parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. acs.org

The carboxylic acid and formyl groups of this compound are capable of forming hydrogen bonds and other electrostatic interactions with amino acid residues in a protein's active site. MD simulations can elucidate the dynamics of these interactions, providing a detailed picture of the binding mode and affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies have been successfully applied to various classes of thiazole derivatives to guide the design of more potent molecules. acs.orgnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic. Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) are then used to build the QSAR model.

For a series of compounds related to this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target. For instance, a study on thiazolidine-4-carboxylic acid derivatives as influenza neuraminidase inhibitors developed a QSAR model that highlighted the importance of certain structural features for inhibitory activity. nih.gov Such models can provide valuable guidelines for the structural modifications of this compound to enhance its biological efficacy.

Table 2: Key Parameters in QSAR Model Development

| Parameter | Description |

| pIC50 | The negative logarithm of the half-maximal inhibitory concentration (IC50), a common measure of biological activity. |

| Molecular Descriptors | Numerical values that describe the chemical and physical properties of a molecule. |

| Training Set | A set of compounds with known biological activities used to build the QSAR model. |

| Test Set | A set of compounds with known biological activities used to validate the predictive power of the QSAR model. |

| Correlation Coefficient (R²) | A statistical measure of how well the regression predictions approximate the real data points. |

| Cross-validation Coefficient (Q²) | A measure of the predictive ability of the model, assessed through internal cross-validation. |

Electronic Distribution and Reactivity Indices Analysis

The analysis of electronic distribution and reactivity indices, often derived from DFT calculations, provides a deeper understanding of a molecule's chemical behavior. tandfonline.com Reactivity indices such as electrophilicity and nucleophilicity indices, and local reactivity descriptors like Fukui functions, can identify the most reactive sites within a molecule.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular interactions, and the stabilization energies associated with electron delocalization. mdpi.com For thiazole derivatives, NBO analysis can reveal the flow of charge between different parts of the molecule, such as from a donor group to an acceptor group through the thiazole ring. mdpi.com

Table 3: Common Reactivity Indices and Their Significance

| Reactivity Index | Significance |

| Electronegativity (χ) | The tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the resistance of a molecule to change its electron configuration. |

| Global Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. |

| Fukui Functions | Identify the most electrophilic and nucleophilic sites within a molecule. |

Enzyme Inhibition Mechanisms and Target Identification

Derivatives of thiazole have been extensively studied for their ability to inhibit a wide range of enzymes, pointing to a broad therapeutic potential. globalresearchonline.netnih.gov The structural features of the thiazole ring can be modified to create molecules with potent and selective biological activities. globalresearchonline.netmdpi.com

While direct studies on this compound's effects on the broader spectrum of metabolic enzymes are not extensively detailed in the available literature, the thiazole core is a recognized pharmacophore in the design of inhibitors for various metabolic enzymes. The structural versatility of the thiazole ring allows for its incorporation into diverse molecular architectures that can interact with the active sites of these enzymes. For instance, thiazole derivatives have been explored as inhibitors of enzymes involved in lipid metabolism and other metabolic pathways. nih.govresearchgate.net

The rise of antibiotic resistance has spurred the search for novel antibacterial agents that target essential bacterial enzymes. One such target is the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme, which is crucial for the biosynthesis of the bacterial cell wall component peptidoglycan. Thiazole derivatives have emerged as a promising class of MurB inhibitors. nih.gov

In one study, a series of novel hybrid thiazoles were synthesized and evaluated for their antibacterial activity and MurB enzyme inhibition. The thiazol-4(5H)-one derivative 6d, featuring a p-methoxy substitution, demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values of 3.9 µg/ml against Staphylococcus aureus and Klebsiella pneumoniae, 7.8 µg/ml against Streptococcus mutans, and 15.6 µg/ml against Escherichia coli. nih.gov This compound also exhibited the highest inhibition of the MurB enzyme with a half-maximal inhibitory concentration (IC50) of 8.1 µM. nih.gov Molecular docking studies suggest that these thiazole derivatives can bind effectively within the active site of the E. coli MurB enzyme. nih.govnih.gov

| Compound | Organism | MIC (µg/ml) | MurB IC50 (µM) |

|---|---|---|---|

| Thiazol-4(5H)-one derivative 6d | Staphylococcus aureus | 3.9 | 8.1 |

| Klebsiella pneumoniae | 3.9 | ||

| Streptococcus mutans | 7.8 | ||

| Escherichia coli | 15.6 |

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, posing a significant threat to public health. nih.govacs.org Consequently, there is a critical need for effective MBL inhibitors to be used in combination with existing antibiotics. acs.orggoogle.com Thiazole derivatives, particularly those containing a carboxylic acid moiety, have been identified as a promising class of MBL inhibitors. nih.govnih.govresearchgate.net

Research has shown that 2-aminothiazole-4-carboxylic acids (AtCs) can act as broad-spectrum MBL inhibitors, showing activity against B1, B2, and B3 MBLs. nih.gov Crystallographic studies have revealed that these compounds bind to the active site of MBLs in a manner that mimics the binding of carbapenem (B1253116) hydrolysates. nih.gov The development of these inhibitors represents a promising strategy to combat MBL-mediated antimicrobial resistance. nih.gov Furthermore, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have also been reported as novel MBL inhibitors. nih.govresearchgate.net Thiol-containing compounds have also been investigated as MBL inhibitors due to the ability of the thiol group to chelate the zinc ions in the MBL active site. acs.orgdrugbank.com

Influenza neuraminidase (NA) is a key surface glycoprotein (B1211001) of the influenza virus that plays a crucial role in the release of newly formed virus particles from infected cells. tandfonline.comyoutube.com As such, it is a major target for the development of antiviral drugs. tandfonline.com Several thiazole-based compounds have been synthesized and evaluated as potential influenza neuraminidase inhibitors. tandfonline.comnih.gov

A series of novel influenza NA inhibitors with a thiazole core showed moderate inhibitory activity against the NA of the H3N2 influenza A virus. tandfonline.com The most potent compound in this series, compound 4d, had an IC50 value of 3.43 µM. tandfonline.com Although this was less potent than the established drug oseltamivir, these findings indicate that the thiazole ring is a viable scaffold for designing novel NA inhibitors. tandfonline.com In another study, thiazole derivatives bearing an amide group were found to have greater potency, with one compound (A26) exhibiting an IC50 value of 6.2 ± 1.4 µg/mL. nih.govdntb.gov.uascispace.com These studies suggest that further optimization of thiazole-based structures could lead to more potent neuraminidase inhibitors. tandfonline.comnih.gov

| Compound Series | Most Potent Compound | IC50 |

|---|---|---|

| Thiazole core derivatives | Compound 4d | 3.43 µM |

| 4-methyl-5-(3-phenylacryloyl)thiazoles | Compound A26 | 6.2 ± 1.4 µg/mL |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. rsc.org While many CA isoforms exist, the selective inhibition of specific isoforms is a key goal for therapeutic development to minimize side effects. nih.govnih.gov Thiazole-based compounds have been investigated as inhibitors of various CA isoforms. nih.govrsc.orgnih.gov

Specifically, 2,4,5-trisubstituted thiazoles have been evaluated for their inhibitory activity against carbonic anhydrase III (CA-III). nih.gov A study revealed that compounds with a free amino group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring showed good CA-III inhibitory activity. nih.gov The presence of the carboxylic acid group was found to be crucial for this activity. nih.gov The most potent compound identified was 2-amino-5-phenylthiazole-4-carboxylic acid (compound 12a), which exhibited a Ki of 0.5 µM. nih.gov Substitution on the phenyl ring or replacement of the amino group led to a significant reduction in inhibitory activity, highlighting the specific structural requirements for potent CA-III inhibition. nih.gov

| Compound | Structure Description | Ki (µM) |

|---|---|---|

| 12a | 2-amino-5-phenylthiazole-4-carboxylic acid | 0.5 |

| 13a | 2-amino-5-(4-chlorophenyl)thiazole-4-carboxylic acid | 18.9 |

| 14a | 2-amino-5-(4-methoxyphenyl)thiazole-4-carboxylic acid | 86.6 |

| 15a | 2-amino-5-(4-methylphenyl)thiazole-4-carboxylic acid | 81.2 |

Stearoyl-CoA desaturase-1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. researchgate.net Overexpression of SCD1 is associated with various metabolic disorders and cancers, making it an attractive therapeutic target. nih.govnih.gov Inhibition of SCD1 has been shown to block proliferation and induce cell death in cancer cells. nih.gov Thiazole derivatives have been identified as potent inhibitors of SCD1. nih.govresearchgate.net

A thiazole amide analog, MF-152, was identified as a powerful tool for studying the biological effects of SCD1 in animals. nih.gov The inhibition of SCD1 by such compounds can enhance antitumor T-cell responses and has shown synergistic effects with anti-PD-1 antibodies in cancer immunotherapy. nih.govnih.gov The thiazole scaffold is considered a promising starting point for the development of novel SCD1 inhibitors for the treatment of metabolic diseases and cancer. researchgate.net

Antimicrobial Efficacy Studies in In Vitro Models

Antifungal Activity Assessment

Similar to its antibacterial profile, there is a scarcity of direct research assessing the antifungal activity of this compound. The broader class of thiazole derivatives has been a subject of interest in the development of new antifungal agents. Some thiazole-based compounds have shown promising activity against various fungal strains, including those resistant to existing therapies. However, specific data, such as minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values for this compound against common fungal pathogens, are not available in the current scientific literature.

Modulation of Inflammatory and Oxidative Stress Pathways

There is currently a lack of specific preclinical data on the ability of this compound to modulate inflammatory and oxidative stress pathways. Research into the anti-inflammatory and antioxidant properties of thiazole-containing compounds has been active, with some derivatives showing potential in mitigating the production of pro-inflammatory cytokines and reducing markers of oxidative stress. nih.govnih.govfrontiersin.org These effects are often linked to the modulation of signaling pathways such as NF-κB and Nrf2. frontiersin.orgmdpi.com However, such activities are highly structure-dependent, and no specific studies have been published that evaluate these properties for this compound.

Influence on Insulin (B600854) Sensitivity and Lipid Metabolism in Preclinical Models

Specific preclinical studies examining the influence of this compound on insulin sensitivity and lipid metabolism are not available in the current body of scientific literature. The thiazolidinedione class of drugs, which contains a related thiazolidine (B150603) ring, is well-known for its insulin-sensitizing effects, primarily through the activation of PPAR-γ. Furthermore, some novel thiazole derivatives have been investigated for their potential to ameliorate insulin resistance and dyslipidemia in preclinical models of diabetes and metabolic syndrome. nih.govnih.govomet-endojournals.ruinabj.org These studies, however, focus on more complex substituted molecules, and their findings cannot be directly applied to this compound.

Conclusion

5-Formylthiazole-4-carboxylic acid is a highly versatile heterocyclic compound with significant potential in both life sciences and materials science. Its value stems from the presence of a stable thiazole (B1198619) core functionalized with two reactive and synthetically malleable groups: a formyl and a carboxylic acid. This unique combination allows it to serve as a key intermediate in the synthesis of a diverse range of molecules, from potentially new therapeutic agents and agrochemicals to novel functional materials like metal-organic frameworks and polymers. As research in these areas continues to advance, the utility of this compound as a strategic building block is poised to expand, facilitating the discovery and development of new chemical entities with tailored properties and functions.

Structure Activity Relationship Sar Studies in Thiazole Based Compounds

Influence of Formyl Group Positioning and Chemical Environment on Biological Potency

The formyl group (–CHO) is a small, polar substituent that can significantly influence a molecule's biological activity through its electronic and steric properties, and its ability to act as a hydrogen bond acceptor. While extensive SAR studies on a wide range of substituents on the thiazole (B1198619) ring are common, specific and detailed investigations focusing solely on the formyl group are less prevalent in the literature. However, existing research provides valuable insights.

In the context of antimicrobial agents, the size of the substituent on the thiazole ring has been shown to be a critical factor. A study on a series of thiazole derivatives revealed that smaller substituents at a particular position led to better antibacterial activity. nih.gov Notably, compounds bearing a formyl group, alongside those with an acetyl group, demonstrated the highest activity, suggesting that the compact nature of the formyl substituent is beneficial for potency in this specific scaffold. nih.gov

The electronic nature of substituents on the thiazole ring is a well-established determinant of biological activity. globalresearchonline.net Generally, electron-withdrawing groups, such as a nitro group, can decrease the basicity and nucleophilicity of the thiazole ring, while electron-donating groups like a methyl group can increase it. globalresearchonline.net The formyl group is considered an electron-withdrawing group, which can influence the reactivity and interaction of the thiazole moiety with biological targets.

Furthermore, the concept of bioisosterism is often employed in drug design, where one functional group is replaced by another with similar physicochemical properties to enhance potency or reduce toxicity. rroij.comopenaccessjournals.com The formyl group can be considered a bioisostere for other small polar groups, and its placement on the thiazole ring can modulate molecular recognition at receptor sites. nih.gov For instance, in the development of formyl peptide receptor 2 (FPR2) agonists, the electronic effects of heteroatom placement within various heterocyclic rings, which can be considered isosteres, were shown to be critical for molecular recognition and potency. nih.gov

While direct and extensive SAR data for the formyl group on the thiazole ring is limited, the available information underscores the importance of substituent size and electronic character in determining biological potency.

Role of the Carboxylic Acid Moiety in Molecular Recognition and Binding Affinity

The carboxylic acid (–COOH) group is a key functional moiety in many pharmacologically active molecules due to its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate anion under physiological conditions. These properties enable it to form strong interactions with biological targets such as enzymes and receptors, playing a crucial role in molecular recognition and binding affinity. openaccessjournals.com

In the context of thiazole-based compounds, the presence and position of a carboxylic acid group can be essential for biological activity. For example, SAR studies on a series of thiazole derivatives as inhibitors of carbonic anhydrase (CA)-III revealed that a carboxylic acid moiety at the 4-position of the thiazole scaffold was an essential requirement for inhibitory activity, along with a free amino group at the 2-position and a phenyl ring at the 5-position. nih.gov This highlights the specific orientation and functionality needed for effective binding to the enzyme's active site.

The carboxylic acid group is also a versatile synthetic handle for creating derivatives with modified properties. Thiazole-4-carboxylic acid and its derivatives are recognized as important classes of organic compounds. nih.gov For instance, 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid has been used as a starting material to generate a series of thiazole carboxamide derivatives. The conversion of the carboxylic acid to an amide can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. In a study on COX inhibitors, thiazole carboxamides were designed to fit into the active sites of COX-1 and COX-2 enzymes, with the amide linkage playing a role in the binding interactions.

Impact of Substitutions on the Thiazole Ring on Pharmacological Profiles

The pharmacological profile of thiazole-based compounds is highly dependent on the nature and position of substituents on the thiazole ring. Modifications at the C2, C4, and C5 positions can drastically alter the biological activity, selectivity, and pharmacokinetic properties of the molecule.

SAR studies have provided detailed insights into these relationships across various therapeutic areas:

Anticancer Activity: The substitution pattern on the thiazole ring is critical for cytotoxic activity. For instance, in a series of antitumor thiazoles, the replacement of an N,N-dimethyl group with a simple methyl group on the thiazole ring, in conjunction with specific substitutions on an attached phenyl ring, was found to be crucial for activity. Another study showed that fluorine substitution at the 5-position of an associated indole ring, along with methoxy groups on a phenyl ring attached to the thiazole, resulted in the highest potency.

Antimicrobial Activity: In the realm of antimicrobial agents, various substitutions have been shown to modulate efficacy. For some 2,4,5-trisubstituted thiazoles, derivatives with a chlorine-containing substituent exhibited the most potent antitumor and satisfactory antibacterial activity. In another series of 2-(3-pyridyl)-4,5-disubstituted thiazoles, increasing the size of the substituents at either the C4 or C5 position led to a decrease in antimicrobial activity, with the 5-acetyl-4-methyl-2-(3-pyridyl)thiazole showing significant potency. rroij.com The presence of electron-withdrawing groups, such as a nitro group, at the para position of a benzene ring attached to the thiazole moiety has also been found to be beneficial for antimicrobial activity. researchgate.net

Anticonvulsant Activity: The nature of substituents on the thiazole ring also plays a key role in determining anticonvulsant properties. SAR analysis of certain thiazole-linked azoles demonstrated that analogues containing a 1,2,4-triazole ring showed the highest anticonvulsant effects. nih.gov

The table below summarizes key SAR findings for various substitutions on the thiazole ring from different studies.

| Thiazole Ring Position | Substituent | Attached Moiety/Condition | Observed Pharmacological Effect | Reference |

| C4 & C5 | Increasing substituent size | 2-(3-pyridyl)thiazole core | Decreased antimicrobial activity | rroij.com |

| C2 | Phenyl ring (vs. N,N-dimethyl) | Antitumor thiazole series | Essential for antitumor activity | |

| C4 | Carboxylic acid | Phenyl at C5, Amino at C2 | Essential for CA-III inhibition | nih.gov |

| General | Chlorine-containing groups | Thiazole-based heterocycles | Potent antitumor and antibacterial activity | |

| General | Electron-withdrawing groups (e.g., -NO2) | Phenyl ring on thiazole | Beneficial for antimicrobial activity | researchgate.net |

| General | Small substituents (e.g., -CHO) | Antimicrobial thiazole series | Highest antibacterial activity | nih.gov |

Research Applications As a Chemical Building Block

Synthesis of Complex Heterocyclic Scaffolds for Drug Discovery

The thiazole (B1198619) core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. 5-Formylthiazole-4-carboxylic acid serves as a key intermediate in the synthesis of complex heterocyclic systems with potential therapeutic applications. The presence of both an aldehyde and a carboxylic acid allows for sequential or one-pot reactions to build fused ring systems and other intricate molecular frameworks.

For instance, the formyl group can readily participate in condensation reactions with amines to form Schiff bases, which can then undergo further cyclization reactions. Simultaneously, the carboxylic acid moiety can be converted into esters, amides, or other derivatives, providing another handle for molecular elaboration. This dual reactivity is instrumental in creating libraries of novel compounds for high-throughput screening in drug discovery programs. Thiazole derivatives, in general, are known to be crucial structural components in various antibacterials. nih.gov

While direct synthesis of complex scaffolds from this compound is a subject of ongoing research, the synthesis of related thiazole-containing structures highlights the potential of this building block. For example, the synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids has been explored for the development of novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net

Table 1: Examples of Heterocyclic Scaffolds Derived from Thiazole Carboxylic Acids

| Scaffold Type | Synthetic Precursor | Potential Therapeutic Area |

|---|---|---|

| Thiazolo[4,5-d]pyrimidines | 5-Aminothiazole-4-carboxamide | Antiviral, Anticancer |

| Thiazolo[3,2-a]pyrimidines | Substituted Thiazoles | Antimicrobial |

Development of Agrochemical Leads with Antimicrobial Potential

The search for new and effective agrochemicals is driven by the need to combat plant pathogens and enhance crop yields. Heterocyclic compounds, particularly those containing nitrogen and sulfur like the thiazole ring, have a long history of use in agriculture as fungicides and bactericides. The structural motifs present in this compound are of interest for the development of new agrochemical leads with potential antimicrobial properties.

The general class of thiazole derivatives has shown a broad spectrum of biological activities, including antibacterial and antifungal properties. mersin.edu.tr The ability to modify both the formyl and carboxylic acid groups of this compound allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its efficacy as an agrochemical.

Research into the antimicrobial activity of various thiazole derivatives provides a basis for the potential of compounds derived from this compound. For example, studies on novel 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives have demonstrated significant antimicrobial effects, particularly against Gram-positive bacteria. nih.gov Another study on heteroaryl(aryl) thiazole derivatives also reported moderate antibacterial activity. nih.gov These findings suggest that the thiazole carboxylic acid scaffold is a promising starting point for the development of new antimicrobial agents for agricultural use.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Class | Target Organism | Activity Level |

|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazones | Gram-positive bacteria | High |

| Heteroaryl(aryl) thiazole derivatives | E. coli, B. cereus, S. Typhimurium | Moderate to Low |

It is important to note that while the general class of thiazole carboxylic acids shows promise, specific antimicrobial data for derivatives of this compound in an agrochemical context is still an area of active investigation.

Contributions to Material Science and Polymer Synthesis

The application of heterocyclic compounds in material science and polymer chemistry is a growing field of research. The unique electronic and structural properties of molecules like this compound can be harnessed to create novel polymers and materials with specialized functions. The presence of two reactive functional groups allows this compound to act as a monomer or a cross-linking agent in polymerization reactions.

The carboxylic acid group can be utilized in condensation polymerizations to form polyesters or polyamides. The formyl group, on the other hand, can be involved in the formation of other types of polymers, for example, through reactions that lead to the formation of polyacetals or through its conversion to other functional groups suitable for polymerization.

While specific examples of polymers synthesized directly from this compound are not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential utility. Carboxylic acid monomers are widely used in the synthesis of various polymers. For instance, the type of carboxylic acid monomer can significantly affect the properties of polymers produced through emulsion copolymerization. researchgate.net Furthermore, carboxylic acids are known to be important scaffolds in the field of polymers. researchgate.net The incorporation of the rigid, aromatic thiazole ring into a polymer backbone could impart desirable thermal and mechanical properties.

The potential for creating functional polymers is also significant. The thiazole ring itself can be a site for further chemical modification, and the inherent properties of the ring system could lead to materials with interesting optical or electronic properties.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The exploration of novel and sustainable synthetic routes for 5-formylthiazole-4-carboxylic acid and its derivatives is a burgeoning area of research. Traditional methods for the synthesis of similar thiazole (B1198619) compounds can sometimes involve harsh reaction conditions, expensive catalysts, and the generation of environmentally unfriendly waste. nih.gov Consequently, there is a significant impetus to develop more eco-friendly and economically viable synthetic strategies.

One promising approach is the application of green chemistry principles. This includes the use of safer solvents, renewable starting materials, and catalytic reactions that proceed with high atom economy. For instance, the palladium-catalyzed hydrogenation of a carboxylic acid chloride has been shown to be an efficient method for producing 4-methyl-5-formylthiazole, a structurally related compound. nih.gov Future research could adapt such catalytic systems for the synthesis of this compound, potentially offering higher yields and a better environmental profile.

Furthermore, the development of one-pot synthesis methodologies, where multiple reaction steps are carried out in the same reaction vessel, is a key area of interest. One-pot reactions can significantly reduce the need for purification of intermediates, thereby saving time, resources, and reducing waste. researchgate.net The synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids has successfully utilized a one-pot approach, highlighting its potential applicability to other heterocyclic carboxylic acids. mdpi.com

The use of microwave-assisted synthesis is another avenue being explored to accelerate reaction times and improve yields for various heterocyclic compounds. This technique can provide rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. Investigating the application of microwave irradiation to the synthesis of this compound could lead to more efficient and sustainable production methods.

Deeper Mechanistic Elucidation of Biological Interactions

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for the rational design of more potent and selective therapeutic agents. While the thiazole nucleus is a well-established pharmacophore present in numerous approved drugs, the specific interactions of the 5-formyl and 4-carboxylic acid substituents with biological targets are not yet fully understood.

Future research will likely focus on detailed structure-activity relationship (SAR) studies to delineate the precise contributions of the formyl and carboxylic acid groups to biological activity. researchgate.netnih.gov For example, studies on related thiazole derivatives have shown that the carboxylic acid moiety can act as a crucial binding group, for instance, by interacting with zinc ions in metalloenzymes. researchgate.netnih.gov Computational modeling and molecular docking studies can provide valuable insights into the binding modes of these compounds with their target proteins. These in silico methods can help to predict how modifications to the thiazole scaffold will affect binding affinity and selectivity, thereby guiding the synthesis of new derivatives. nih.govnih.gov

Furthermore, advanced biochemical and biophysical techniques will be instrumental in elucidating the mechanism of action. Techniques such as X-ray crystallography can provide atomic-level details of the binding interactions between this compound derivatives and their biological targets. nih.gov This information is invaluable for understanding the basis of their biological activity and for designing next-generation compounds with improved pharmacological profiles.

Investigating the potential for these compounds to act as covalent inhibitors is another important research direction. The formyl group, being an electrophilic center, could potentially form covalent bonds with nucleophilic residues in the active site of an enzyme. Understanding the kinetics and reversibility of such interactions is essential for developing safe and effective drugs.

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

Building upon a deeper mechanistic understanding, the design and synthesis of advanced derivatives of this compound with enhanced bioactivity represents a significant future direction. The goal is to create novel molecules with improved potency, selectivity, and pharmacokinetic properties.

One strategy involves the bioisosteric replacement of the carboxylic acid group. nih.gov Carboxylic acids can sometimes suffer from poor bioavailability due to their polarity. Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the acidic character necessary for biological activity while potentially improving membrane permeability and metabolic stability. nih.gov

Another approach is the synthesis of hybrid molecules or conjugates. This involves linking the this compound scaffold to other pharmacologically active moieties to create a single molecule with dual or synergistic activity. researchgate.net For example, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have shown promising antimicrobial activity. mdpi.com

The exploration of diverse substituents on the thiazole ring is also a key area for future development. The introduction of different functional groups at various positions on the thiazole core can modulate the electronic properties, lipophilicity, and steric profile of the molecule, leading to optimized interactions with biological targets. mdpi.com For instance, the introduction of fluoro or chloro groups on related benzamido-methylthiazole-carboxylic acid derivatives has been shown to significantly enhance their xanthine (B1682287) oxidase inhibitory activity. nih.govresearchgate.net

The development of prodrugs is another important strategy to improve the drug-like properties of this compound derivatives. nih.gov A prodrug is an inactive or less active precursor that is converted into the active drug in the body. This approach can be used to overcome issues such as poor solubility, instability, or rapid metabolism.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 5-formylthiazole-4-carboxylic acid derivatives?

- Methodology : Thiazole derivatives are typically synthesized via cyclization of precursors such as thiourea or 2-aminothiazole intermediates. For example, refluxing thiourea with iodine in ethyl alcohol can yield the thiazole scaffold, followed by formylation and carboxylation steps . Hydrolysis of ester precursors (e.g., ethyl 2-formylthiazole-4-carboxylate) under basic conditions is also a common strategy to introduce the carboxylic acid moiety .

- Key Considerations : Optimize reaction time, temperature (e.g., 80–100°C), and solvent systems (e.g., DMF or acetic acid) to enhance yields .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., formyl and carboxyl groups) and aromatic proton environments .

- HRMS : Confirm molecular weight and fragmentation patterns for validation .

- Chromatography : Employ HPLC or TLC with UV detection to assess purity (>95% recommended for pharmacological studies) .

Q. What solvents and reaction conditions are optimal for functionalizing the thiazole ring?

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of thiazole intermediates, while acetic acid is preferred for cyclization reactions .

- Functionalization : The formyl group at the 5-position is reactive toward nucleophiles (e.g., amines or hydrazines), enabling Schiff base formation under mild conditions (room temperature, 12–24 hours) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Approach : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to evaluate binding affinities toward target proteins (e.g., enzymes or receptors) .

- Case Study : For pyrazole-thiazole hybrids, theoretical studies revealed strong electrophilic character at the formyl group, correlating with observed antimicrobial activity .

Q. What strategies address regioselectivity challenges during thiazole derivatization?

- Directed Functionalization : Protect the carboxylic acid group (e.g., as a methyl ester) to avoid interference during formylation or halogenation .

- Catalytic Methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can selectively modify phenyl substituents without disrupting the thiazole core .

Q. How do stability and degradation profiles of this compound impact experimental design?

- Stability Data : The compound is stable under inert conditions but prone to hydrolysis in aqueous media (pH < 3 or >10). Store at 2–8°C in anhydrous solvents .

- Degradation Pathways : Monitor for formyl group oxidation (to carboxylic acid) or thiazole ring cleavage under prolonged UV exposure .

Q. What are the limitations of current synthetic methods, and how can they be overcome?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.